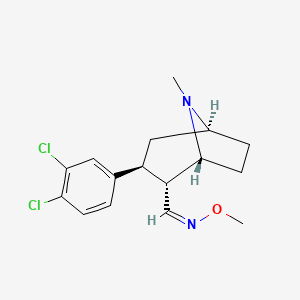
Unii-QP28R24RV8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-QP28R24RV8, also known as 8-Azabicyclo(3.2.1)octane-2-carboxaldehyde, 3-(3,4-dichlorophenyl)-8-methyl-, O-methyloxime, (C(Z),1R,2R,3S,5S)-, is a chemical compound with the molecular formula C16H20Cl2N2O . This compound is characterized by its unique bicyclic structure and the presence of dichlorophenyl and methyloxime groups.
Preparation Methods
The synthesis of Unii-QP28R24RV8 involves several steps, starting with the preparation of the bicyclic core structure. The synthetic route typically includes:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo[3.2.1]octane structure.
Introduction of the carboxaldehyde group: The carboxaldehyde group is introduced through a formylation reaction.
Attachment of the dichlorophenyl group: This step involves a substitution reaction where the dichlorophenyl group is attached to the bicyclic core.
Formation of the O-methyloxime: The final step involves the reaction of the carboxaldehyde group with methoxyamine to form the O-methyloxime.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Unii-QP28R24RV8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The O-methyloxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unii-QP28R24RV8 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Unii-QP28R24RV8 involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Unii-QP28R24RV8 can be compared with other similar compounds, such as:
8-Azabicyclo(3.2.1)octane derivatives: These compounds share the same bicyclic core structure but differ in the substituents attached to the core.
Dichlorophenyl derivatives: These compounds have the dichlorophenyl group but differ in the other functional groups attached to the molecule.
Methyloxime derivatives: These compounds contain the methyloxime group but differ in the rest of the molecular structure.
This compound is unique due to the combination of its bicyclic core, dichlorophenyl group, and methyloxime group, which confer specific chemical and biological properties.
Properties
Key on ui mechanism of action |
When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity. |
|---|---|
CAS No. |
173830-25-6 |
Molecular Formula |
C16H20Cl2N2O |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(Z)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9-/t11-,12+,13+,16+/m0/s1 |
InChI Key |
NRLIFEGHTNUYFL-XNHKOILRSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N\OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)
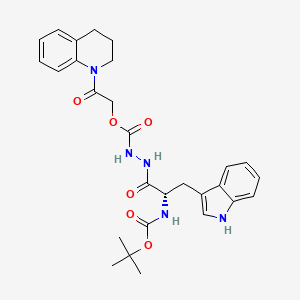
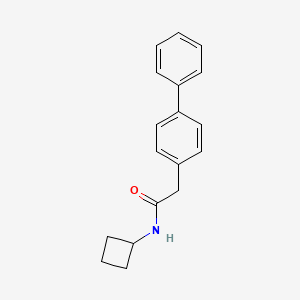
![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
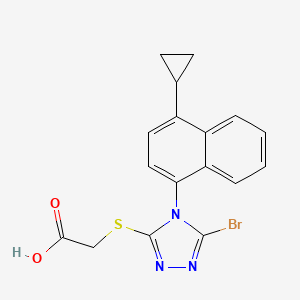
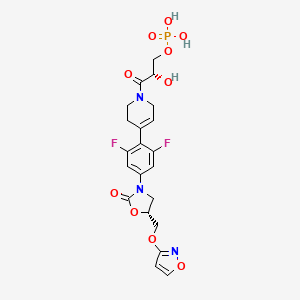
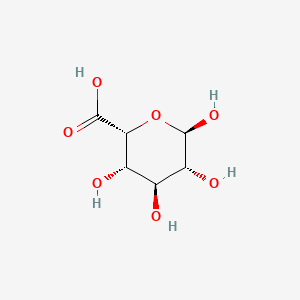
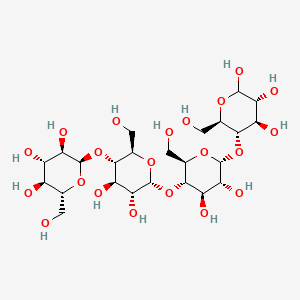
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)


![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B10764139.png)
